molecular formula C10H12N2O3S B1308457 Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]- CAS No. 62390-80-1

Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]-

Cat. No.: B1308457
CAS No.: 62390-80-1
M. Wt: 240.28 g/mol
InChI Key: KTGOPTAYWAHLCN-UHFFFAOYSA-N
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Description

Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]-: is an organic compound with a complex structure that includes a benzenamine core substituted with a methoxy group at the 4-position and a nitroethenyl group with a methylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]- typically involves multi-step organic reactions. One common method includes the nitration of 4-methoxybenzenamine followed by the introduction of the methylthio group through a nucleophilic substitution reaction. The final step involves the formation of the nitroethenyl group via a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as halides or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzenamine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Potential use in the development of new pharmaceuticals due to its unique chemical structure.

Industry:

  • Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]- exerts its effects is largely dependent on its chemical structure. The nitro group can participate in redox reactions, while the methoxy and methylthio groups can influence the compound’s reactivity and interaction with biological targets. The molecular targets and pathways involved may include enzymes and receptors that interact with the compound’s functional groups.

Comparison with Similar Compounds

  • Benzenamine, 4-methoxy-N-methyl-
  • Benzenamine, 4-methoxy-
  • Benzenamine, 4-methoxy-2-methyl-

Uniqueness: Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]- is unique due to the presence of both a nitroethenyl group and a methylthio substituent, which confer distinct chemical and biological properties compared to its analogs. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-methoxy-N-(1-methylsulfanyl-2-nitroethenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c1-15-9-5-3-8(4-6-9)11-10(16-2)7-12(13)14/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGOPTAYWAHLCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=C[N+](=O)[O-])SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401302
Record name Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62390-80-1
Record name Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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